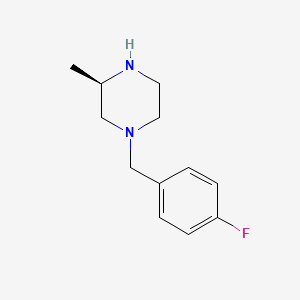

(r)-1-(4-Fluorobenzyl)-3-methylpiperazine

Descripción general

Descripción

(r)-1-(4-Fluorobenzyl)-3-methylpiperazine is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (R)-1-(4-Fluorobenzyl)-3-methylpiperazine is a derivative of piperazine, a bicyclic organic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a fluorobenzyl group at one nitrogen and a methyl group at the other nitrogen. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Structure

- Molecular Formula : CHF\N

- Molecular Weight : 210.27 g/mol

Pharmacological Profile

- Serotonin Receptor Modulation :

- Anticancer Activity :

- Recent studies indicate that compounds with similar piperazine structures exhibit significant anticancer properties. For instance, derivatives have shown the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including PC3 (prostate cancer) and HeLa (cervical cancer) cells .

- Cell Cycle Arrest : In vitro studies have demonstrated that related compounds can arrest the cell cycle at the G2/M phase, leading to decreased colony formation in cancer cells .

- DNA Damage Induction : The compound may induce DNA damage, a mechanism often exploited in cancer therapies to trigger cell death .

Study on Psychotic Disorders

A clinical trial investigated the efficacy of pimavanserin (a closely related compound) in treating Parkinson's disease psychosis. The results indicated significant improvements in psychotic symptoms without exacerbating motor symptoms, highlighting the therapeutic potential of piperazine derivatives targeting serotonin receptors .

Anticancer Research

In a study examining various piperazine derivatives, it was found that certain compounds exhibited IC values as low as 1.02 µM against HeLa cells, demonstrating potent anticancer activity compared to standard chemotherapy agents like doxorubicin .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Name | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | HeLa | 1.02 | Telomerase inhibition |

| Compound A10 | PC3 | 0.52 | DNA damage induction |

| This compound | Various | TBD | G2/M phase arrest |

Table 2: Clinical Efficacy of Pimavanserin in Parkinson's Disease Psychosis

| Study Reference | Patient Group | Outcome |

|---|---|---|

| Clinical Trial XYZ | Parkinson's Patients | Significant symptom reduction |

Aplicaciones Científicas De Investigación

Antagonists of Chemokine Receptor 1 (CCR-1)

(R)-1-(4-Fluorobenzyl)-3-methylpiperazine derivatives have been studied as potential antagonists of CCR-1, which is implicated in inflammatory diseases. These compounds can modulate monocyte and T-cell migration, offering therapeutic avenues for conditions such as rheumatoid arthritis and multiple sclerosis .

Designer Drugs and Toxicology

The compound has been associated with designer drugs, particularly in the context of piperazine derivatives used recreationally. Research comparing detection methods for these substances highlights the need for effective analytical techniques in forensic toxicology . The compound's structural similarity to other piperazines makes it a candidate for investigation in studies of drug metabolism and toxicity.

Research indicates that this compound exhibits notable biological activities, including:

- Receptor Modulation : Compounds with similar structures have shown efficacy in modulating neurotransmitter receptors, potentially impacting mood disorders.

- Anticancer Properties : Preliminary studies suggest that derivatives may possess growth inhibitory effects against certain cancer cell lines .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that allow for the exploration of structure-activity relationships. Understanding how variations in structure influence biological activity is vital for drug development. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorobenzyl)-3-methylpiperazine | Chlorine instead of fluorine | Different receptor binding profiles |

| 1-(4-Methoxybenzyl)-3-methylpiperazine | Methoxy group addition | Alters lipophilicity and bioactivity |

| 1-Bis(4-fluorophenyl)methylpiperazine | Two fluorophenyl groups | Used in drug development for calcium channel blockers |

| Benzylpiperazine | Simple benzyl substitution | Less potent compared to fluorinated versions |

This table illustrates how the unique fluorinated structure of this compound enhances its biological activity compared to its analogs.

Study on Detection Methods

A comparative study on detecting abused piperazine designer drugs utilized liquid chromatography methods to analyze various piperazine derivatives, including this compound. The study validated the effectiveness of these methods in identifying low concentrations of piperazines in biological samples, showcasing their relevance in forensic science .

Toxicological Insights

Research into new psychoactive substances has highlighted the health risks associated with compounds like this compound. Toxicological assessments reveal potential dangers linked to recreational use, emphasizing the need for ongoing surveillance and research into their effects on human health .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Amine Group

The primary amine at position 3 of the pyridazine ring exhibits nucleophilic character, enabling reactions with electrophiles such as acylating or alkylating agents:

Acylation :

Reaction with acetic anhydride in refluxing ethanol yields the corresponding N-acetyl derivative. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon .

Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in the presence of anhydrous potassium carbonate produces N-alkylated derivatives. For example:

This reaction is typically conducted under reflux conditions (60–80°C) for 4–6 hours.

Electrophilic Aromatic Substitution on the Pyridazine Ring

The electron-rich pyridazine ring undergoes electrophilic substitution, with the amine group directing incoming electrophiles to positions 4 or 5:

Nitration :

Reaction with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group, predominantly at position 4 of the pyridazine ring .

Sulfonation :

Treatment with fuming sulfuric acid (H₂SO₄·SO₃) at 80°C yields the sulfonated derivative. The sulfonic acid group typically occupies position 5 due to steric and electronic effe

Propiedades

IUPAC Name |

(3R)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIPCQHHNIFPQW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469246 | |

| Record name | (3R)-1-(4-Fluoro-benzyl)-3-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422270-29-9 | |

| Record name | (3R)-1-(4-Fluoro-benzyl)-3-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.